PARP-1 Inhibitory Potency: Comparative IC₅₀ Analysis with 4-Hydroxyquinazoline
6-Hydroxyquinazoline-4-carbonitrile exhibits significantly higher inhibitory potency against Poly (ADP-ribose) polymerase 1 (PARP-1) compared to the structurally similar analog 4-hydroxyquinazoline. In an enzymatic assay using recombinant PARP-1, the 6-hydroxy derivative demonstrated an IC₅₀ value of 640 nM, while the 4-hydroxy analog showed an IC₅₀ of 5,890 nM under identical conditions [1]. This represents a 9.2-fold increase in potency for the 6-hydroxyquinazoline-4-carbonitrile.
| Evidence Dimension | PARP-1 Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 640 nM |
| Comparator Or Baseline | 4-hydroxyquinazoline: 5,890 nM |
| Quantified Difference | 9.2-fold greater potency |
| Conditions | Enzymatic assay using recombinant PARP-1; [³H]NAD⁺ incorporation quantified by SPA; pH 7.8; 2°C. |
Why This Matters
For procurement, this data confirms the 6-hydroxy substitution is critical for achieving sub-micromolar PARP-1 inhibition, a key target in oncology, and is not a general property of all hydroxyquinazolines.
- [1] BindingDB. BDBM27504: 4-hydroxyquinazoline (CHEMBL266540) and BDBM124945: US8765972, 127. Affinity Data for PARP1. View Source
